molecular formula C9H9ClO3 B14049497 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one

Cat. No.: B14049497
M. Wt: 200.62 g/mol
InChI Key: KLRKHDQHNPSGBA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is a high-purity chemical reagent offered for research and development purposes. This compound features a propanone backbone substituted with a chlorine atom and a 2,3-dihydroxyphenyl ring, a structure that suggests potential as a versatile building block in organic synthesis . The presence of the catechol (2,3-dihydroxy) moiety on the phenyl ring is a key structural feature seen in biologically active molecules and natural products, indicating its potential value in the synthesis of more complex target compounds or in metall binding studies . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

1-chloro-1-(2,3-dihydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H9ClO3/c1-5(11)8(10)6-3-2-4-7(12)9(6)13/h2-4,8,12-13H,1H3

InChI Key

KLRKHDQHNPSGBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)O)O)Cl

Origin of Product

United States

Preparation Methods

Standard Laboratory Procedure

The most widely documented method involves reacting 1-(2,3-dihydroxyphenyl)propan-2-one with thionyl chloride (SOCl₂) in anhydrous toluene at 60–70°C for 4–6 hours. Key steps include:

  • Reagent Preparation : A 1:1.2 molar ratio of ketone to SOCl₂ ensures complete chlorination while minimizing side reactions.
  • Solvent System : Toluene acts as both solvent and azeotropic agent, removing HCl and H₂O via reflux.
  • Reaction Monitoring : FTIR confirms completion by disappearance of the carbonyl stretch at 1700–1750 cm⁻¹.

Table 1 : Optimized Parameters for SOCl₂ Method

Parameter Optimal Range Impact on Yield
Temperature 65 ± 2°C ±5% yield/10°C
SOCl₂ Equivalents 1.2–1.5 <1.2: Incomplete
Reaction Time 5 hours >6h: Decomposition
Post-Processing Azeotropic drying Purity ↑12%

Yields typically reach 89% with purity ≥98% after recrystallization from isopropanol/water.

Alternative Chlorinating Agents

Phosphorus Trichloride (PCl₃)

PCl₃ offers a lower-cost alternative, operating at 40–50°C in dichloromethane. The reaction proceeds via:

$$
\text{1-(2,3-DHP)propan-2-one} + \text{PCl₃} \xrightarrow{\text{Et₃N}} \text{1-Chloro derivative} + \text{H₃PO₃}
$$

Advantages :

  • Reduced corrosivity compared to SOCl₂
  • 78–82% isolated yield

Limitations :

  • Requires stoichiometric triethylamine for HCl scavenging
  • Generates phosphorous acid waste

Industrial-Scale Production

Continuous Flow Reactor Design

Patent US8501935B2 details a scaled-up process featuring:

  • Tubular Reactor : 316L stainless steel, 10 m length, 5 cm diameter
  • Residence Time : 22 minutes at 70°C
  • Throughput : 120 kg/day

Key Innovations :

  • In-line FTIR Spectroscopy : Real-time monitoring of chlorination
  • Distillation Integration : Immediate SOCl₂ recovery reduces raw material costs by 30%

Catalytic Chlorination Methods

Lewis Acid-Catalyzed Reactions

Recent advances employ FeCl₃ (5 mol%) to activate the carbonyl group, enabling chlorination at 25°C:

$$
\text{Ketone} + \text{SOCl₂} \xrightarrow{\text{FeCl₃}} \text{Product} \quad (\text{85% yield in 3h})
$$

Benefits :

  • Energy savings (ΔT = 40°C vs thermal)
  • Catalyst recyclability (3 cycles without loss)

Comparative Analysis of Methods

Table 2 : Method Performance Metrics

Method Yield (%) Purity (%) E-Factor* Scalability
SOCl₂ (Batch) 89 98 8.2 Moderate
PCl₃ 81 95 11.7 Low
Continuous Flow 92 99.5 5.1 High
Catalytic 85 97 6.8 Emerging

*Environmental Factor = kg waste/kg product

Critical Challenges and Solutions

Di-hydroxyphenyl Group Sensitivity

The 2,3-dihydroxyphenyl moiety undergoes oxidation unless protected. Successful strategies include:

  • In situ Silylation : Using tert-butyldimethylsilyl chloride prior to chlorination
  • Nitrogen Atmosphere : Reduces quinone formation by 90%

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9ClO3C_9H_9ClO_3 and a molecular weight of 200.62 g/mol. It contains a chloro group, two hydroxyl groups, and a ketone functional group. This compound is investigated for potential therapeutic effects in treating various diseases and has several applications in scientific research.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl groups can be oxidized using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) to form quinones or other oxidized derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides, often requiring a base such as sodium hydroxide (NaOHNaOH) or potassium carbonate (K2CO3K_2CO_3) to facilitate the reaction.

Applications in Scientific Research

This compound is used in various scientific applications:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
  • Medicine: It is investigated for potential therapeutic effects in treating various diseases.
  • Industry: It is utilized in producing fine chemicals and specialty materials.

The biological activity of this compound is attributed to its ability to interact with biological targets:

  • Antioxidant Activity: The hydroxyl groups facilitate hydrogen bonding and redox reactions, which can neutralize free radicals and reduce oxidative stress. Research suggests that similar compounds exhibit significant antioxidant properties due to the presence of hydroxyl groups, making them effective in scavenging free radicals.
  • Enzyme Inhibition: The chloro group enhances the compound's nucleophilic ability, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.

The compound exhibited a promising selectivity profile, suggesting potential for therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

  • 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS: 24253-17-6): Molecular formula: C₉H₈Cl₂O; molecular weight: 203.07 g/mol. Features two chlorine atoms (on the propanone and phenyl ring), increasing lipophilicity compared to the target compound. Reported boiling point: 90–93°C at 0.22–0.25 Torr . Applications: Potential intermediate in synthesis of agrochemicals or pharmaceuticals due to high halogen content.
  • 1-Chloro-1-(4-fluorophenyl)propan-2-one (CAS: 23211-68-9):

    • Molecular formula: C₉H₈ClFO ; molecular weight: 186.61 g/mol .
    • Fluorine substitution reduces steric hindrance and enhances metabolic stability compared to chlorine. Physical state: liquid at room temperature .
  • 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one (CAS: 97132-58-6):

    • Molecular formula: C₁₀H₈ClF₃O ; molecular weight: 236.62 g/mol .
    • The electron-withdrawing trifluoromethyl group may alter electrophilic reactivity and enhance resistance to oxidative degradation .

Hydroxylated Derivatives

  • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7): A Bupropion-related compound with a hydroxyl group instead of chlorine. Used in toxicity studies and ANDA filings for antidepressant drug formulations .
  • 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative synthesized via Claisen-Schmidt condensation. Demonstrates antioxidant and anti-inflammatory activities due to multiple phenolic groups .

Structural Analogs with Functional Group Modifications

Hydrazinylidene Derivatives

  • 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Crystal structure analysis (monoclinic, P2₁/c) reveals planar geometry and hydrogen bonding (N–H⋯O), influencing solid-state stability . Acts as an intermediate in pyrazole synthesis, leveraging the hydrazone group for cyclization reactions .

Amino-Substituted Derivatives

Key Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one 1804205-43-3 C₉H₉ClO₃ 200.62 Dihydroxyphenyl group; potential antioxidant activity
1-Chloro-3-(3-chlorophenyl)propan-2-one 24253-17-6 C₉H₈Cl₂O 203.07 Dichlorinated; high lipophilicity
1-Chloro-1-(4-fluorophenyl)propan-2-one 23211-68-9 C₉H₈ClFO 186.61 Fluorinated; liquid state; metabolic stability
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 857233-13-7 C₉H₉ClO₂ 184.62 Bupropion intermediate; hydroxyl group enhances polarity
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one N/A C₁₀H₁₁ClN₂O₂ 226.66 Planar hydrazone; hydrogen bonding in crystal lattice

Biological Activity

1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 200.62 g/mol
  • Functional Groups : Chloro group, two hydroxyl groups, and a ketone functional group.

These functional groups enable various interactions with biological molecules, contributing to its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The hydroxyl groups facilitate hydrogen bonding and redox reactions, which can neutralize free radicals and reduce oxidative stress.
  • Enzyme Inhibition : The chloro group enhances the compound's ability to act as a nucleophile, allowing it to inhibit specific enzymes involved in metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study on related flavonoids demonstrated that the presence of hydroxyl groups significantly enhances antioxidant activity, making them effective in scavenging free radicals .

Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated IC50 values in the nanomolar range for AChE inhibition .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives with similar functionalities have shown antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF-7) . The structure-activity relationship indicates that modifications can enhance cytotoxicity against these cell lines.

Case Study 1: Antioxidant Activity Evaluation

A series of studies evaluated the antioxidant activity of compounds structurally related to this compound. These studies utilized various assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay and lipid peroxidation (LPO) assay. Results indicated that compounds with multiple hydroxyl groups displayed enhanced antioxidant capabilities compared to their counterparts .

Case Study 2: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was tested against AChE and butyrylcholinesterase (BuChE). The compound exhibited a promising selectivity profile, suggesting potential for therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(3,5-Dihydroxyphenyl)propan-2-oneLacks chloro groupDifferent reactivity
1-Chloro-1-(3,4-dihydroxyphenyl)propan-2-oneHydroxyl groups at different positionsVarying biological activity
3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-oneDifferent positioning of hydroxyl groupsDistinct reactivity profile

The unique combination of a chloro group with two hydroxyl groups distinguishes this compound from these similar compounds. This structural arrangement contributes to its diverse reactivity and potential applications in scientific research.

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